2-Amino-3-phenylbutanoic acid
Overview
Description
2-Amino-3-phenylbutanoic acid is a significant compound in the realm of chemistry and biochemistry, with a wide array of applications in synthesis and molecular studies. The compound's unique structure lends itself to various chemical reactions and properties that have been extensively explored in scientific research.
Synthesis Analysis
The asymmetric synthesis of amino acids like 2-Amino-3-phenylbutanoic acid has seen significant advancements, with methods achieving medium to high levels of stereocontrol. Techniques such as asymmetric additions across carbon–nitrogen bonds and the application of chiral auxiliaries have been particularly notable (Aceña, Sorochinsky, & Soloshonok, 2012).
Molecular Structure Analysis
Research into the stereochemistry of peptides containing amino acids such as alpha-aminoisobutyric acid (Aib) provides insights into the molecular structure of 2-Amino-3-phenylbutanoic acid. The presence of Aib dramatically limits the range of accessible backbone conformations, favoring structures in the right- or left-handed helical regions, which is crucial for understanding the molecular structure and behavior of 2-Amino-3-phenylbutanoic acid (Prasad, Balaram, & Benedetti, 1984).
Chemical Reactions and Properties
Recent literature has focused on the chemical chaperone properties of related compounds, such as 4-phenylbutyric acid, which prevent misfolded protein aggregation and alleviate stress in biological systems. This highlights the potential chemical reactions and therapeutic properties of structurally similar compounds like 2-Amino-3-phenylbutanoic acid (Kolb et al., 2015).
Physical Properties Analysis
The synthesis and biological properties of amino acids and peptides containing a tetrazolyl moiety have shed light on the physical properties of related compounds. These studies emphasize the importance of understanding the physical properties of 2-Amino-3-phenylbutanoic acid for its potential applications in medicinal chemistry (Popova & Trifonov, 2015).
Chemical Properties Analysis
The application of metathesis reactions in the synthesis and transformations of functionalized β-Amino acid derivatives provides a framework for understanding the chemical properties of 2-Amino-3-phenylbutanoic acid. These reactions are crucial for accessing a variety of structurally and functionally diverse compounds, highlighting the versatile chemical properties of amino acids (Kiss, Kardos, Vass, & Fülöp, 2018).
Scientific Research Applications
Quantum Computational and Spectroscopic Studies
2-Amino-3-phenylbutanoic acid has been explored in quantum computational and spectroscopic studies. Raajaraman et al. (2019) conducted a study involving density functional theory (DFT) calculations and experimental spectroscopic analyses (FT-IR, FT-Raman, UV–Visible spectra) on derivatives of 2-phenylbutanoic acid, including 2-amino-3-phenylbutanoic acid. This research focused on understanding the molecular geometry, vibrational frequencies, and non-linear optical (NLO) properties of these compounds. The study also employed molecular docking methods to identify potential drug candidates among these molecules (Raajaraman, Sheela, & Muthu, 2019).
Vibrational Spectra Analysis
In 2020, Charanya et al. reported a combined experimental and theoretical study on the molecular structure and vibrational spectra of 4-amino-3-phenylbutanoic acid. The research provided insights into the vibrational spectra based on potential energy distribution of each mode, aiding in the interpretation of IR and Raman spectra. The study also examined the non-linear optical properties of the compound, supporting its potential anticonvulsant activity (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Synthesis of Derivatives
The synthesis of derivatives of γ-aminobutyric acid, including 4-amino-3-phenylbutanoic acid, was explored by Vasil'eva et al. (2016). The study highlighted methods for synthesizing substituted aminobutyric acids, which are of interest for their pharmacological properties. The research demonstrated acid hydrolysis of oxopyrrolidinecarboxylic acids as a viable method for preparing targeted γ-aminobutyric acid hydrochlorides (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Systems Biocatalysis Approach
Hernández et al. (2017) utilized a systems biocatalysis approach for the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid, demonstrating the potential of biocatalytic processes in synthesizing amino acid derivatives. This research employed a cyclic cascade combining an aldol reaction with a transamination, using enzymes like class II pyruvate aldolase from E. coli (Hernández, Bujons, Joglar, Charnock, María, Fessner, & Clapés, 2017).
Vibrational Spectra of Zwitterionic Forms
Yalagi (2022) conducted a study on the vibrational spectra of zwitterionic 3-aminobutanoic acid, providing insights into the stable zwitterionic monomer and dimer structures in a water solvent medium. This research contributes to the understanding of amino acids in their zwitterionic form (Yalagi, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-3-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZQDMYEJPNDEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-phenylbutanoic acid | |
CAS RN |
2260-12-0 | |
Record name | 2-Amino-3-phenylbutanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-phenylbutanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-3-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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